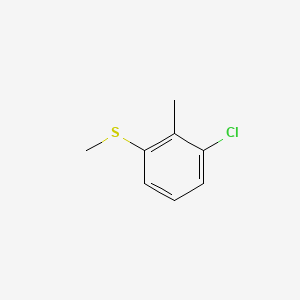

3-Chloro-2-methylphenyl methyl sulfide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-chloro-2-methyl-3-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClS/c1-6-7(9)4-3-5-8(6)10-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNMYJMZVOFQIRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60564198 | |

| Record name | 1-Chloro-2-methyl-3-(methylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82961-52-2 | |

| Record name | 1-Chloro-2-methyl-3-(methylthio)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82961-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-2-methyl-3-(methylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-2-methylphenyl methyl sulfide (CAS Number: 82961-52-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-2-methylphenyl methyl sulfide, a halogenated aromatic sulfide with the CAS number 82961-52-2. The document details its chemical and physical properties, outlines a detailed synthesis protocol, and discusses its known and potential applications. It is intended to be a valuable resource for professionals in organic synthesis, medicinal chemistry, and materials science. While the compound is noted for its potential in chemical synthesis, particularly as an intermediate, and has been suggested to possess biological activity, publicly available data on its specific biological effects and mechanisms of action are limited. This guide compiles the available information to facilitate further research and development.

Chemical and Physical Properties

This compound is a substituted thioanisole derivative. Its structure features a benzene ring with chloro, methyl, and methylthio substituents. A summary of its key properties is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 82961-52-2 | [1][2] |

| Molecular Formula | C₈H₉ClS | [1][2] |

| Molecular Weight | 172.68 g/mol | [2] |

| IUPAC Name | 1-Chloro-2-methyl-3-(methylthio)benzene | [3] |

| Synonyms | 2-Chloro-6-(methylthio)toluene, 3-Chloro-2-methylthioanisole | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 225 °C at 760 mmHg | [4] |

| Density | 1.17 g/cm³ | [4] |

| Flash Point | 91.3 °C | [4] |

| Solubility | Sparingly soluble in water | [2] |

Synthesis

A detailed two-step synthesis method for this compound has been described, starting from 2-methyl-3-chloroaniline.[3] This process involves a methyl sulfidation step followed by a diazotization and chlorination reaction.

Experimental Protocol: Synthesis from 2-methyl-3-chloroaniline[3]

Step 1: Synthesis of 2-methyl-3-(methylthio)aniline

-

To a reaction vessel, add 2-methyl-3-chloroaniline and hexamethylphosphoramide (HMPA) as the solvent.

-

Heat the mixture to reflux.

-

Slowly add an aqueous solution of a methanethiol metal salt (e.g., sodium thiomethoxide).

-

Maintain the reflux for 3-4 hours after the addition is complete.

-

Cool the reaction mixture to room temperature.

-

Add iodomethane to the mixture.

-

Dilute the mixture and extract the product with ethyl acetate.

-

Wash the organic layer, dry it, and concentrate under reduced pressure to obtain 2-methyl-3-(methylthio)aniline.

Step 2: Synthesis of this compound

-

Combine the 2-methyl-3-(methylthio)aniline obtained in Step 1 with hydrochloric acid, a catalytic amount of a copper salt (e.g., copper sulfate), and a small amount of a cosolvent such as methanol.

-

Cool the stirred mixture to below 0 °C.

-

Slowly add a solution of a nitrite salt (e.g., sodium nitrite).

-

Maintain the reaction temperature below 0 °C and stir for 0-4 hours.

-

Slowly warm the reaction mixture to 80-85 °C and maintain this temperature for 0-5 hours.

-

Neutralize the reaction mixture to a faintly acidic pH.

-

Extract the product with ethyl acetate.

-

Wash the organic layer, dry it, and concentrate under reduced pressure to yield this compound.

Synthesis Workflow

Chemical Reactivity and Potential Reactions

This compound can undergo several types of chemical reactions, primarily involving the sulfide group and the aromatic ring.

-

Oxidation: The methyl sulfide group can be oxidized to form the corresponding sulfoxide and subsequently the sulfone.[5]

-

Nucleophilic Substitution: The chlorine atom on the aromatic ring can be displaced by strong nucleophiles under certain conditions.[5]

Applications

The primary application of this compound is as an intermediate in organic synthesis.[6]

-

Chemical Synthesis: It serves as a building block for the preparation of more complex molecules, such as (alkylthio)(haloalkyl)benzenes.[6]

-

Pesticide Development: There are indications that this compound or its derivatives may be used in the synthesis of agrochemicals.[2]

Biological Activity

While some sources suggest that this compound may possess biological relevance, including potential antimicrobial and anticancer activities, there is a lack of specific, publicly available data to substantiate these claims.[3] The compound's mechanism of action is broadly suggested to involve interactions with enzymes, potentially acting as an inhibitor or activator.[3]

Hypothetical Mechanism of Action: Enzyme Inhibition

Given the general suggestion of enzyme interaction, a hypothetical mechanism could involve the binding of this compound to the active site of an enzyme, thereby blocking the binding of the natural substrate and inhibiting the enzyme's function.

Example Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

To assess the potential anticancer activity of this compound, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay could be employed. The following is a generic protocol that would require optimization for this specific compound.

-

Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media and conditions until they reach 70-80% confluency.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium in the wells with the medium containing the various concentrations of the compound. Include untreated control wells.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well using a microplate reader at an appropriate wavelength (typically around 570 nm).

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The half-maximal inhibitory concentration (IC₅₀) can then be determined.

Safety Information

This compound may cause skin and eye irritation upon contact. It is recommended to avoid inhalation, ingestion, and direct contact. Standard personal protective equipment, including gloves and safety goggles, should be worn when handling this chemical.[2]

Conclusion

This compound is a valuable chemical intermediate with well-documented synthesis routes and physicochemical properties. While its potential as a biologically active compound has been suggested, further research is required to elucidate its specific activities, mechanisms of action, and potential therapeutic applications. This guide provides a foundational resource for researchers interested in exploring the chemistry and potential applications of this compound.

References

- 1. This compound | CAS 82961-52-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 82961-52-2 | Benchchem [benchchem.com]

- 4. This compound | CAS#:82961-52-2 | Chemsrc [chemsrc.com]

- 5. mdpi.com [mdpi.com]

- 6. This compound | 82961-52-2 [chemicalbook.com]

An In-depth Technical Guide on the Physicochemical Properties of 3-Chloro-2-methylphenyl methyl sulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2-methylphenyl methyl sulfide, with the CAS number 82961-52-2, is an organic compound featuring a substituted benzene ring.[1][2][3] Its chemical structure, characterized by a chlorine atom at the 3-position, a methyl group at the 2-position, and a methyl sulfide group, lends it specific physicochemical properties that are of interest in various chemical and biological applications.[1][2] This technical guide provides a comprehensive overview of its known physicochemical properties, experimental protocols for its synthesis, and a summary of its biological activities and applications.

Physicochemical Properties

The distinct substitution pattern on the phenyl ring of this compound dictates its physical and chemical characteristics. The compound is described as a colorless to pale yellow liquid with a characteristic odor.[3] It is sparingly soluble in water.[3] A summary of its key quantitative physicochemical properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C₈H₉ClS |

| Molecular Weight | 172.68 g/mol [1][2] |

| Boiling Point | 225 °C at 760 mmHg[1][3] |

| Density | 1.17 g/cm³[1][3] |

| Flash Point | 91.3 °C[1][3] |

| Refractive Index | 1.576[1][3] |

| Vapor Pressure | 0.132 mmHg at 25°C[1][3] |

| LogP | 3.75[3] |

Table 1: Physicochemical Properties of this compound

Experimental Protocols

The synthesis of this compound is crucial for its application in further chemical synthesis and biological studies. Two primary synthetic routes have been identified.

Synthesis from 2,6-Dichlorotoluene

A common laboratory and industrial-scale synthesis involves the nucleophilic aromatic substitution reaction of 2,6-dichlorotoluene with sodium thiomethoxide.[2][4]

Methodology:

-

Reaction Setup: A reaction vessel is charged with 2,6-dichlorotoluene and a suitable polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to improve the solubility of the reactants and stabilize the transition state.[2]

-

Nucleophilic Substitution: Sodium thiomethoxide is added to the solution. The reaction mixture is then heated to a temperature range of 80–120°C.[2] Elevated temperatures are necessary to facilitate the reaction, though they may also promote side reactions.[2]

-

Reaction Monitoring: The progress of the reaction is monitored using appropriate analytical techniques, such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled and then quenched with water. The product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield this compound.

Synthesis from 2-methyl-3-chloroaniline

Another synthetic approach involves a two-step process starting from 2-methyl-3-chloroaniline.[5]

Methodology:

-

Methyl Sulfidation: 2-methyl-3-chloroaniline is refluxed with a methanethiol metal salt in a suitable solvent to synthesize 2-methyl-3-methylthio benzenamine.[5]

-

Diazotization and Chlorination: The resulting 2-methyl-3-methylthio benzenamine undergoes diazotization followed by chlorination to yield the final product, 2-methyl-3-chlorophenylmethyl sulfide.[5] This method is designed to avoid the formation of byproducts by ensuring that only one group of the starting materials can react in each step.[5]

Biological Activity and Applications

This compound serves as a versatile intermediate in the chemical industry and exhibits notable biological activities.

Chemical Synthesis

This compound is a key building block in the synthesis of more complex organic molecules.[2] It is particularly used as an intermediate in the preparation of (alkylthio)(haloalkyl)benzenes, which are valuable precursors for various pharmaceuticals and organic materials.[1][2] It is also utilized in the synthesis of certain pesticides.[3]

Biological Relevance

Research has indicated that this compound possesses biological relevance, particularly in medicinal chemistry and toxicology.[2]

-

Antimicrobial Properties: The compound has demonstrated effectiveness against certain pathogens.[2]

-

Enzyme Interaction: At a molecular level, it can act as an enzyme inhibitor or activator by binding to the active sites of enzymes, thereby influencing metabolic pathways.[2] The chlorinated aromatic ring enhances its reactivity and biological interactions.[2]

The compound can undergo various chemical reactions such as oxidation to form sulfoxides and sulfones, and reduction to form thiols.[2]

Mandatory Visualization

The following diagram illustrates a generalized workflow for the synthesis of this compound from 2,6-Dichlorotoluene.

References

- 1. Cas 82961-52-2,this compound | lookchem [lookchem.com]

- 2. This compound | 82961-52-2 | Benchchem [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | CAS#:82961-52-2 | Chemsrc [chemsrc.com]

- 5. CN106631941A - Preparation method of 2-methyl-3-chlorophenylmethyl sulfide - Google Patents [patents.google.com]

Synthesis of 3-Chloro-2-methylphenyl methyl sulfide from 2,6-Dichlorotoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 3-Chloro-2-methylphenyl methyl sulfide, a key intermediate in the preparation of various organic molecules, from the starting material 2,6-Dichlorotoluene.[1][2][3] The primary synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction. This document outlines the reaction mechanism, potential challenges, a generalized experimental protocol, and relevant data.

Synthetic Pathway and Mechanism

The principal method for synthesizing this compound from 2,6-Dichlorotoluene is through a nucleophilic aromatic substitution reaction with sodium thiomethoxide.[1][4]

Reaction:

2,6-Dichlorotoluene + Sodium Thiomethoxide (NaSMe) → this compound + Sodium Chloride (NaCl)

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this two-step process, the thiomethoxide anion (CH3S-), a potent nucleophile, attacks one of the carbon atoms bearing a chlorine atom on the aromatic ring. This initial attack is generally considered the rate-determining step. The aromaticity of the ring is temporarily disrupted to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5][6] Subsequently, the leaving group (chloride ion) is eliminated, and the aromaticity of the ring is restored, yielding the final product.[5][6]

It is important to note that while the two-step addition-elimination mechanism is widely accepted for SNAr reactions, some studies suggest that a concerted mechanism may be operative in certain cases.[7][8]

Challenges in Synthesis

A significant challenge in this synthesis is the potential for di-substitution, where the sodium thiomethoxide reacts with both chlorine atoms on the 2,6-Dichlorotoluene ring. This "double first sulfuration" results in the formation of 2,6-bis(methylthio)toluene as a byproduct.[9] The similar physical properties of the mono- and di-substituted products can make their separation difficult, leading to lower yields and purity of the desired this compound.[9]

Alternative Synthetic Routes

To circumvent the issue of di-substitution, alternative synthetic pathways have been developed, often starting from substituted anilines. Patented methods include the reaction of 2-methyl-3-chloroaniline with a metal salt of methyl mercaptan, followed by diazotization and chlorination to yield the final product.[9] Another patented approach utilizes 2-chloro-6-aminotoluene as the starting material, which also undergoes diazotization.[10] A similar process starting from 3-chloro-2-aminotoluene has also been described.[11] These multi-step syntheses can offer better control over the regioselectivity and avoid the formation of di-substituted byproducts.

Experimental Protocol (Generalized)

The following is a generalized experimental protocol for the synthesis of this compound from 2,6-Dichlorotoluene. This protocol is based on the general principles of nucleophilic aromatic substitution reactions and information from related patent literature, as a detailed, publicly available experimental procedure for this specific transformation is limited. Researchers should perform their own optimization studies.

Materials and Reagents:

-

2,6-Dichlorotoluene

-

Sodium thiomethoxide (solid or as a solution in a suitable solvent)

-

Aprotic polar solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Hexamethylphosphoramide (HMPA))

-

Anhydrous conditions (inert atmosphere, e.g., nitrogen or argon)

-

Deionized water

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen/argon inlet is charged with 2,6-Dichlorotoluene and a suitable anhydrous aprotic polar solvent.

-

Addition of Nucleophile: Sodium thiomethoxide is added to the stirred solution. If using solid sodium thiomethoxide, it should be added portion-wise to control any initial exotherm. If using a solution of sodium thiomethoxide, it can be added dropwise via an addition funnel.

-

Reaction Conditions: The reaction mixture is heated to an elevated temperature, typically in the range of 80-150 °C. The optimal temperature and reaction time will need to be determined empirically, but a reaction time of several hours is expected. The progress of the reaction should be monitored by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, the mixture is cooled to room temperature. The reaction mixture is then poured into a separatory funnel containing water. The aqueous layer is extracted several times with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The combined organic extracts are washed with water and then with brine to remove the aprotic polar solvent and any remaining inorganic salts. The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Final Purification: The crude product can be further purified by vacuum distillation or column chromatography to obtain this compound of high purity.

Data Presentation

Table 1: Physical and Chemical Properties of Key Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| 2,6-Dichlorotoluene | 118-69-4 | C₇H₆Cl₂ | 161.03 | 196-203 | 1.254 |

| Sodium Thiomethoxide | 5188-07-8 | CH₃NaS | 70.09 | - | - |

| This compound | 82961-52-2 | C₈H₉ClS | 172.68 | 225 | 1.17 |

Table 2: Generalized Reaction Conditions for SNAr of Aryl Chlorides with Thiolates

| Parameter | Condition | Rationale / Notes |

| Solvent | Aprotic Polar (DMF, DMSO, HMPA) | These solvents are effective at solvating the cation of the nucleophile, thus increasing the nucleophilicity of the anion. HMPA is highly effective but also highly toxic. |

| Temperature | 80 - 150 °C | Higher temperatures are generally required to overcome the activation energy for the nucleophilic attack on the relatively unactivated aryl chloride. |

| Atmosphere | Inert (Nitrogen, Argon) | Prevents oxidation of the thiomethoxide and other potential side reactions. |

| Reactant Ratio | Slight excess of nucleophile | A slight excess of sodium thiomethoxide can help drive the reaction to completion. However, a large excess may increase the likelihood of di-substitution. |

| Reaction Time | 2 - 24 hours | The reaction time will depend on the specific temperature and solvent used. Monitoring the reaction is crucial. |

Visualizations

Caption: Synthetic workflow for this compound.

Caption: Nucleophilic aromatic substitution (SNAr) mechanism.

Conclusion

The synthesis of this compound from 2,6-Dichlorotoluene via nucleophilic aromatic substitution is a viable but challenging route due to the potential for di-substitution. Careful control of reaction conditions, particularly the stoichiometry of the reactants, is crucial to maximize the yield of the desired mono-substituted product. The alternative synthetic pathways starting from substituted anilines offer a more controlled approach to avoid this side reaction and may be preferable for achieving high purity. Further research and process optimization are necessary to develop a robust and efficient industrial-scale synthesis directly from 2,6-Dichlorotoluene.

References

- 1. This compound | CAS#:82961-52-2 | Chemsrc [chemsrc.com]

- 2. orgsyn.org [orgsyn.org]

- 3. Page loading... [guidechem.com]

- 4. This compound | 82961-52-2 | Benchchem [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. This compound CAS 82961-52-2 China Manufacturers Suppliers Factory Exporter [tianfuchem.com]

- 8. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2,6-Dichlorotoluene synthesis - chemicalbook [chemicalbook.com]

- 10. CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google Patents [patents.google.com]

- 11. This compound | 82961-52-2 [chemicalbook.com]

An In-depth Technical Guide to 3-Chloro-2-methylphenyl methyl sulfide and Its Isomers for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloro-2-methylphenyl methyl sulfide, including its structural formula, physicochemical properties, and detailed experimental protocols for its synthesis. Furthermore, this document presents a comparative analysis of its positional isomers, offering valuable data for researchers in organic synthesis, medicinal chemistry, and materials science.

Structural Formula and Physicochemical Properties

This compound, also known by its IUPAC name 1-chloro-2-methyl-3-(methylsulfanyl)benzene, is an organosulfur compound with the molecular formula C₈H₉ClS.[1][2] The molecule consists of a benzene ring substituted with a chlorine atom at the 3-position, a methyl group at the 2-position, and a methyl sulfide group.[1]

Structural Formula:

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 82961-52-2 |

| Molecular Weight | 172.68 g/mol |

| Boiling Point | 225 °C at 760 mmHg |

| Density | 1.17 g/cm³ |

| Flash Point | 91.3 °C |

| Refractive Index | 1.576 |

Positional Isomers of this compound

The arrangement of the chloro, methyl, and methylsulfanyl groups on the benzene ring gives rise to several positional isomers. A comprehensive understanding of these isomers is crucial for structure-activity relationship (SAR) studies and for the development of novel compounds with specific biological or material properties. The table below summarizes the known positional isomers and their available physicochemical data.

| Isomer Name | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| This compound | 82961-52-2 | 172.68 | 225 @ 760 mmHg | 1.17 |

| 4-Chloro-3-methylphenyl methyl sulfide | 70019-46-4 | 172.68 | - | - |

| 5-Chloro-2-methylphenyl methyl sulfide | 82961-51-1 | 172.68 | - | - |

| 3-Chloro-4-methylphenyl methyl sulfide | 53250-85-4 | 172.68 | - | - |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the diazotization of an aniline derivative followed by a Sandmeyer-type reaction. This method offers a reliable route to the target compound with good yield and purity.

Step 1: Synthesis of 2-Methyl-3-(methylthio)aniline

This intermediate is prepared from 2-methyl-3-chloroaniline via a nucleophilic aromatic substitution reaction with a methylthiolate source.

-

Materials: 2-methyl-3-chloroaniline, sodium thiomethoxide, and a suitable solvent like N,N-dimethylformamide (DMF).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-3-chloroaniline in DMF.

-

Add a stoichiometric excess of sodium thiomethoxide to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 2-methyl-3-(methylthio)aniline.

-

Step 2: Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for converting aryl amines into aryl halides via their diazonium salts.[3][4][5][6]

-

Materials: 2-methyl-3-(methylthio)aniline, sodium nitrite, hydrochloric acid, and copper(I) chloride.

-

Procedure:

-

In a beaker, prepare a solution of 2-methyl-3-(methylthio)aniline in aqueous hydrochloric acid and cool it to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous nitrogen evolution should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure, and purify the resulting crude product by vacuum distillation or column chromatography to yield pure this compound.

-

Visualization of Isomeric Relationships

The following diagram illustrates the structural relationship between this compound and its positional isomers.

Caption: Relationship between this compound and its isomers.

Spectroscopic Data

This guide serves as a foundational resource for professionals engaged in the study and application of substituted aromatic sulfides. The provided data and protocols are intended to facilitate further research and development in this important class of chemical compounds.

References

- 1. This compound | 82961-52-2 | Benchchem [benchchem.com]

- 2. 1-Chloro-2-methyl-3-(methylthio)benzene | C8H9ClS | CID 14801176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. byjus.com [byjus.com]

Spectroscopic and Spectrometric Analysis of 3-Chloro-2-methylphenyl methyl sulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and spectrometric data for the compound 3-Chloro-2-methylphenyl methyl sulfide (CAS No. 82961-52-2). Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on established spectroscopic principles and data from analogous chemical structures. It also includes comprehensive experimental protocols for acquiring such data and logical workflow diagrams to guide researchers in their analytical endeavors.

Compound Information

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 82961-52-2 | [1][2] |

| Molecular Formula | C₈H₉ClS | [1][2] |

| Molecular Weight | 172.68 g/mol | [1][2] |

Predicted Spectroscopic and Spectrometric Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with spectral data of similar compounds.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.25 | d, J ≈ 7.5 Hz | 1H | Ar-H |

| ~7.10 | t, J ≈ 7.8 Hz | 1H | Ar-H |

| ~6.95 | d, J ≈ 8.0 Hz | 1H | Ar-H |

| 2.45 | s | 3H | Ar-CH₃ |

| 2.40 | s | 3H | S-CH₃ |

Note: The aromatic protons' chemical shifts and coupling constants are estimations and would require experimental verification for precise assignment.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~140 | Ar-C (quaternary) |

| ~138 | Ar-C (quaternary) |

| ~135 | Ar-C (quaternary) |

| ~130 | Ar-CH |

| ~128 | Ar-CH |

| ~125 | Ar-CH |

| ~20 | Ar-CH₃ |

| ~15 | S-CH₃ |

Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium-Weak | C-H stretch (aromatic) |

| 2970-2850 | Medium-Weak | C-H stretch (aliphatic) |

| 1580-1450 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1440 | Medium | C-H bend (methyl) |

| 1100-1000 | Medium | C-Cl stretch |

| ~700-600 | Strong | C-S stretch |

Predicted Mass Spectrometry Data (Electron Ionization)

High-resolution mass spectrometry is expected to confirm the molecular ion peak at an m/z of 172.68.[1]

| m/z | Relative Intensity (%) | Assignment |

| 172/174 | High | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| 157/159 | Medium | [M - CH₃]⁺ |

| 139 | Medium | [M - SH]⁺ |

| 125 | Medium-High | [M - SCH₃]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic and spectrometric data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at 298 K.

-

Use a standard pulse sequence with a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

Collect 16-32 scans for adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Employ a 45° pulse angle and a relaxation delay of 2-5 seconds.

-

Accumulate 1024-4096 scans.

-

-

Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS at 0.00 ppm. For ¹H NMR, perform integration and peak picking to determine coupling constants.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Methodology:

-

Sample Preparation: As this compound is a liquid at room temperature, a neat spectrum can be obtained. Place one drop of the neat liquid between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin film.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Place the sample-loaded salt plates in the sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Identify and label the characteristic absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatography (GC) inlet.

-

Instrumentation: Employ a mass spectrometer equipped with an Electron Ionization (EI) source.

-

Ionization: Use a standard electron energy of 70 eV to induce ionization and fragmentation.

-

Mass Analysis: Scan a mass-to-charge (m/z) range of approximately 40-300 amu.

-

Data Acquisition and Processing: The instrument's software will record the mass spectrum. Identify the molecular ion peak and major fragment ions. Analyze the isotopic pattern of chlorine-containing fragments (approximately a 3:1 ratio for ³⁵Cl and ³⁷Cl isotopes).

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the spectroscopic and spectrometric analyses.

Caption: General workflow from sample preparation to structural elucidation.

References

An In-depth Technical Guide on the Solubility and Stability of 3-Chloro-2-methylphenyl methyl sulfide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive framework for the evaluation of the solubility and stability of 3-Chloro-2-methylphenyl methyl sulfide. It should be noted that detailed experimental data for this specific compound is not extensively available in public literature. Therefore, this guide focuses on established scientific principles and standard experimental protocols that are broadly applicable in the fields of medicinal chemistry and drug development for the characterization of novel chemical entities.

Introduction to this compound

This compound, also known as 1-chloro-2-methyl-3-(methylsulfanyl)benzene, is an organic compound with the molecular formula C₈H₉ClS and a molecular weight of 172.68 g/mol .[1][2][3][4][5] Its chemical structure, featuring a substituted benzene ring, suggests a lipophilic nature. This compound is identified by the CAS Number 82961-52-2.[1][2][3][4][5][6] Preliminary information indicates that it is sparingly soluble in water.[2] A thorough understanding of its solubility and stability is critical for its application in research and development, particularly in areas such as medicinal chemistry where such properties govern bioavailability, formulation, and shelf-life.

Physicochemical Properties Summary:

| Property | Value | Reference |

| CAS Number | 82961-52-2 | [1][2][3][4][5][6] |

| Molecular Formula | C₈H₉ClS | [1][2][3][4][5] |

| Molecular Weight | 172.68 g/mol | [1][2][3][5] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 225 °C at 760 mmHg | [2][5][7] |

| Density | ~1.17 g/cm³ | [2][5] |

| LogP (Predicted) | 3.75 | [2][7] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its dissolution rate and subsequent absorption in the body. The "like dissolves like" principle is a fundamental concept in predicting solubility.[8] The presence of both a non-polar substituted benzene ring and a polarizable sulfide group in this compound suggests that its solubility will be dependent on the polarity of the solvent.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound

-

A selection of solvents of varying polarities (e.g., water, phosphate-buffered saline (PBS) at various pH levels, methanol, ethanol, acetonitrile, dimethyl sulfoxide (DMSO), hexane).

-

Scintillation vials or sealed test tubes.

-

Orbital shaker with temperature control.

-

Analytical balance.

-

Centrifuge.

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis).

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the test solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After shaking, allow the vials to stand to let undissolved solids settle.

-

Centrifuge the samples to further separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC method.

-

The experiment should be performed in triplicate for each solvent.

Data Presentation: Solubility of this compound

The following table should be used to summarize the experimentally determined solubility data.

| Solvent | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) | Solubility (µM) |

| Water | 25 | 7.0 | ||

| PBS | 25 | 7.4 | ||

| 0.1 M HCl | 25 | 1.0 | ||

| 0.1 M NaOH | 25 | 13.0 | ||

| Methanol | 25 | N/A | ||

| Ethanol | 25 | N/A | ||

| Acetonitrile | 25 | N/A | ||

| DMSO | 25 | N/A | ||

| Hexane | 25 | N/A |

Visualization: Solubility Determination Workflow

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Stability Profile

Assessing the chemical stability of a compound is a regulatory requirement and is fundamental to developing safe and effective drug products.[9] Forced degradation studies are conducted to identify potential degradation products and pathways, which is crucial for the development of stability-indicating analytical methods.[9][10][11]

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the stability of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress) as recommended by ICH guidelines.[12]

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 M to 1 M)[13]

-

Sodium hydroxide (e.g., 0.1 M to 1 M)[13]

-

Hydrogen peroxide (e.g., 3-30%)

-

Water bath or oven for thermal stress.

-

Photostability chamber with controlled light exposure (UV and visible light).

-

Validated stability-indicating HPLC method.

Procedure:

-

Acid Hydrolysis: Dissolve the compound in a solution of HCl. Heat the solution if necessary (e.g., 60 °C) for a defined period (e.g., up to 7 days).[13] Neutralize the solution before analysis.

-

Base Hydrolysis: Dissolve the compound in a solution of NaOH. Heat as for acid hydrolysis. Neutralize before analysis.

-

Oxidation: Dissolve the compound in a solution of hydrogen peroxide and keep it at room temperature for a defined period (e.g., 24 hours).[12]

-

Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 40-80 °C) for a set duration.[13][14]

-

Photostability: Expose the solid compound or a solution to a specified intensity of UV and visible light in a photostability chamber. The total illumination should be not less than 1.2 million lux hours and the integrated near ultraviolet energy not less than 200 watt hours per square meter.[13]

For all conditions, a control sample (unstressed) should be analyzed alongside the stressed samples. The goal is to achieve 5-20% degradation of the active ingredient.[12]

Data Presentation: Forced Degradation of this compound

The results of the forced degradation studies should be tabulated as follows.

| Stress Condition | Duration | Temperature (°C) | % Assay of Parent Compound | % Degradation | Number of Degradants |

| Control (Unstressed) | N/A | RT | 0 | 0 | |

| 0.1 M HCl | |||||

| 0.1 M NaOH | |||||

| 3% H₂O₂ | |||||

| Heat (Solid) | |||||

| Heat (Solution) | |||||

| Photolysis (Solid) | |||||

| Photolysis (Solution) |

Visualization: Forced Degradation Study Logic

Caption: Logical workflow for conducting forced degradation studies.

Conclusion

This guide outlines the essential experimental frameworks for determining the solubility and stability of this compound. While specific data for this compound is limited, the described protocols for solubility screening and forced degradation studies provide a robust starting point for its comprehensive physicochemical characterization. The resulting data will be invaluable for any further development, enabling informed decisions regarding formulation, storage, and handling of this compound. It is strongly recommended that all analytical methods used for quantification are appropriately validated according to ICH guidelines to ensure data accuracy and reliability.

References

- 1. This compound | 82961-52-2 | Benchchem [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 001chemical.com [001chemical.com]

- 4. pschemicals.com [pschemicals.com]

- 5. Cas 82961-52-2,this compound | lookchem [lookchem.com]

- 6. 82961-52-2|(3-Chloro-2-methylphenyl)(methyl)sulfane|BLD Pharm [bldpharm.com]

- 7. This compound | CAS#:82961-52-2 | Chemsrc [chemsrc.com]

- 8. chem.ws [chem.ws]

- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 10. scispace.com [scispace.com]

- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 14. pharmaguru.co [pharmaguru.co]

hazards and safety precautions for handling 3-Chloro-2-methylphenyl methyl sulfide

An In-depth Technical Guide to the Hazards and Safety Precautions for Handling 3-Chloro-2-methylphenyl methyl sulfide

Disclaimer: This document is intended as a technical guide for researchers, scientists, and drug development professionals. The toxicological properties of this compound have not been thoroughly investigated.[1][2] Therefore, this compound should be handled with extreme care, assuming it is hazardous. The information and recommendations provided are based on available data for this compound and related chemical structures. All laboratory personnel must be thoroughly trained in safe handling procedures before working with this chemical.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid used as a reagent and intermediate in organic synthesis, including the manufacturing of pesticides and pharmaceuticals.[3][4][5][6] Its key physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 82961-52-2 | [3] |

| Molecular Formula | C₈H₉ClS | [4] |

| Molecular Weight | 172.68 g/mol | [7] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 225 °C at 760 mmHg | [4] |

| Flash Point | 91.3 °C | [4] |

| Density | 1.17 g/cm³ | [4] |

| Vapor Pressure | 0.132 mmHg at 25°C | [4] |

| Refractive Index | 1.576 | [4] |

| Solubility | Sparingly soluble in water | [3] |

Hazard Identification and Toxicity

While specific GHS hazard classifications for this compound are not consistently available, the compound is known to cause irritation upon contact with skin and eyes.[3][4] Direct contact, inhalation, and ingestion should be strictly avoided.[3]

Due to the lack of comprehensive toxicological data, it is prudent to consider hazards associated with structurally similar compounds. For instance, other organosulfur and chlorinated aromatic compounds can exhibit significant toxicity. It is recommended to handle this chemical as if it were toxic and to utilize all appropriate safety precautions.

Known Hazards:

Potential Hazards (Inferred from related compounds):

-

May cause respiratory tract irritation.[8]

-

May be harmful if swallowed or inhaled.

-

Long-term exposure effects are unknown.

Experimental Protocols and Safety Precautions

Adherence to strict safety protocols is mandatory when handling this compound. The following sections provide detailed methodologies for safe handling, storage, and emergency procedures.

Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is critical. The following table outlines the minimum required PPE.

| Protection Type | Specification | Rationale |

| Eye/Face | Safety glasses with side-shields or chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US). | To prevent eye contact and irritation.[2][3] |

| Hand | Chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use. | To prevent skin contact and irritation.[2][3] |

| Body | Laboratory coat. | To protect skin and personal clothing from contamination. |

| Respiratory | Use only in a well-ventilated area, preferably within a chemical fume hood. | To prevent inhalation of vapors.[2] |

Safe Handling and Storage Workflow

Proper handling and storage are crucial to minimize exposure risk. All operations should be conducted in a designated area.

Caption: Standard laboratory workflow for handling this compound.

Storage Conditions:

-

Store in a cool, dry, and well-ventilated place.[3]

-

Keep containers tightly closed when not in use.[1]

-

Store away from incompatible materials such as strong oxidizing agents.[8]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.

Caption: Decision-making flowchart for spill response procedures.

Methodology for a Small Spill:

-

Ensure adequate ventilation and wear appropriate PPE.

-

Contain the spill with an inert absorbent material (e.g., vermiculite, dry sand).

-

Carefully collect the absorbed material and place it into a suitable, sealed container for chemical waste.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose of all contaminated materials as hazardous waste.[2]

Waste Disposal

All waste containing this compound must be treated as hazardous.

-

Do not dispose of this chemical down the drain.

-

Collect waste in designated, labeled, and sealed containers.

-

Dispose of chemical waste in accordance with all local, state, and federal regulations.

First Aid Measures

In case of exposure, follow these first aid protocols immediately and seek medical attention.

Caption: Flowchart of first aid procedures following exposure.

Detailed First Aid Protocols:

-

If Inhaled: Move the person into fresh air. If breathing is difficult or stops, provide artificial respiration. Consult a physician.[2]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[2]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Consult a physician.[2]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2]

In all cases, provide the Safety Data Sheet (SDS) for this compound to the attending medical personnel.[2]

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. capotchem.cn [capotchem.cn]

- 3. Page loading... [guidechem.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound | 82961-52-2 | Benchchem [benchchem.com]

- 6. This compound | 82961-52-2 [chemicalbook.com]

- 7. 001chemical.com [001chemical.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

review of literature on substituted phenyl methyl sulfides

An In-depth Review of Substituted Phenyl Methyl Sulfides: Synthesis, Properties, and Pharmacological Applications

Substituted phenyl methyl sulfides and their oxidized derivatives, sulfoxides and sulfones, represent a pivotal class of organosulfur compounds in the landscape of medicinal chemistry and drug development. The presence of the sulfur atom imparts unique physicochemical properties, including the ability to form hydrogen bonds and act as a bioisosteric replacement for phenyl rings, which can significantly influence a molecule's interaction with biological targets.[1] This technical guide provides a comprehensive review of the literature, focusing on the synthesis, chemical properties, and diverse pharmacological applications of these compounds, with a particular emphasis on their role as antibacterial, anti-inflammatory, and antifungal agents.

Synthesis of Substituted Phenyl Methyl Sulfides

The construction of the carbon-sulfur bond is central to the synthesis of phenyl methyl sulfides. Various methodologies have been developed, ranging from classical nucleophilic substitution to modern catalytic cross-coupling reactions.

Key Synthetic Methodologies

Several robust methods for the synthesis of substituted phenyl methyl sulfides are prevalent in the literature:

-

Thiophenol Alkylation: A common and straightforward method involves the S-alkylation of substituted thiophenols. A clean and environmentally friendly approach utilizes dimethyl carbonate (DMC) as a methylating agent in the presence of a y-type zeolite catalyst, achieving high yields.[2] This method avoids the use of highly toxic dimethyl sulfate.[2]

-

Palladium-Catalyzed Cross-Coupling: A versatile and highly efficient method for forming the C-S bond is the palladium-catalyzed cross-coupling reaction between an aryl halide (bromide or iodide) and a thiophenol derivative.[3][4] Catalytic systems, such as those using a Xantphos ligand, demonstrate broad substrate scope and produce high yields.[3]

-

From Benzene Sulfonyl Chlorides: While this method directly produces phenyl methyl sulfones, it is a relevant pathway to the core structure. It involves the reduction of a substituted benzene sulfonyl chloride to a phenyl-sulfinic acid, followed by methylation.[5]

-

Using Grignard Reagents: Benzyl phenyl sulfides can be synthesized through the reaction of phosphinic acid thioesters with benzyl Grignard reagents. This reaction proceeds via a direct nucleophilic attack on the sulfur atom.[6]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Synthesis of Substituted Diphenyl Sulfides [3] This protocol describes a general method for the synthesis of various substituted diaryl sulfides, which can be adapted for methyl phenyl sulfides by using methanethiol or a corresponding salt.

-

Reagent Preparation: In a dry Schlenk tube under an inert argon atmosphere, combine the aryl bromide (1.0 mmol), palladium catalyst Pd₂(dba)₃ (1.5 mol%), Xantphos ligand (3.0 mol%), and cesium carbonate (Cs₂CO₃, 1.4 mmol).

-

Inert Atmosphere: Seal the tube with a septum and subject it to three cycles of vacuum backfilling with argon to ensure an inert atmosphere.

-

Reagent Addition: Add anhydrous toluene (5 mL) and the thiophenol derivative (1.2 mmol) via syringe.

-

Reaction: Place the sealed reaction vessel in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

-

Workup and Purification: After cooling, dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite. Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Analysis: Purify the crude product by flash column chromatography on silica gel. Combine the pure fractions and evaporate the solvent to determine the final yield and characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Protocol 2: Preparation of 4-Chlorophenylmethyl Sulfone [5] This protocol details the synthesis of a sulfone derivative, illustrating the reduction and methylation pathway.

-

Reduction: In a 500 mL flask, add 25.2 g of sodium bicarbonate, 100 mL of water, and 16.8 g of S-WAT (a reducing agent). After refluxing to dissolve the solids, add 21.0 g of 4-chlorobenzene sulfonyl chloride in batches. Continue to reflux for 4 hours.

-

Methylation: Cool the mixture to 40 °C. Add 18.9 g of dimethyl sulfate dropwise using a separating funnel, maintaining the system temperature between 40-45 °C.

-

Reaction Completion: After the addition is complete, maintain the reaction temperature for 2.5 hours. Once the methylation is complete, reflux for an additional hour.

-

Isolation: Add 200 mL of water and allow the mixture to cool to room temperature. A large amount of solid will separate out. Filter the solid and wash to obtain the final product.

Data Presentation: Synthesis Yields

| Entry | Aryl Halide/Substrate | Thiol/Methylating Agent | Catalyst/Conditions | Product | Yield (%) | Reference |

| 1 | 4-Bromotoluene | Thiophenol | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110°C | 4-Methylphenyl phenyl sulfide | 92 | [3] |

| 2 | 4-Bromoanisole | Thiophenol | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110°C | 4-Methoxyphenyl phenyl sulfide | 95 | [3] |

| 3 | 2-Bromopyridine | Thiophenol | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110°C | 2-Pyridyl phenyl sulfide | 78 | [3] |

| 4 | Benzenethiol | Dimethyl Carbonate (DMC) | y-type zeolite, 110-130°C | Phenyl methyl sulfide | 96 | [2] |

| 5 | Substituted benzene sulfonyl chloride | S-WAT, Dimethyl sulfate | Reflux | Substituted phenyl methyl sulfone | >85 | [5] |

Visualization: Synthetic Workflow

Caption: General workflow for Palladium-catalyzed synthesis of phenyl sulfides.

Oxidation to Sulfoxides and Sulfones

The sulfur center in phenyl methyl sulfides can be readily oxidized to form the corresponding sulfoxides and sulfones. These oxidized forms are often crucial for biological activity, as the sulfone and sulfonamide groups are prominent motifs in a vast number of approved drugs.[4][7] The oxidation state alters the geometry and electronic properties of the sulfur atom, enhancing its ability to act as a hydrogen bond acceptor.

Experimental Protocol: Oxidation of Sulfide to Sulfoxide

Protocol 3: Synthesis of Methyl Phenyl Sulfoxide [8] This procedure provides a reliable method for the selective oxidation of a sulfide to a sulfoxide without significant overoxidation to the sulfone.

-

Preparation: In a 500 mL round-bottomed flask with a magnetic stirrer, place 22.5 g (0.105 mole) of powdered sodium metaperiodate (NaIO₄) and 210 mL of water. Cool the mixture in an ice bath.

-

Sulfide Addition: Add 12.4 g (0.100 mole) of methyl phenyl sulfide (thioanisole) to the cooled, stirred mixture.

-

Reaction: Continue stirring the reaction mixture for 15 hours at ice-bath temperature (0 °C). This prevents overoxidation.

-

Filtration: Filter the mixture through a Büchner funnel to remove the sodium iodate byproduct. Wash the filter cake with three 30 mL portions of methylene chloride.

-

Extraction: Transfer the filtrate to a separatory funnel. Separate the methylene chloride layer and extract the aqueous layer with three additional 100 mL portions of methylene chloride.

-

Purification: Combine the organic extracts, treat with activated carbon, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude sulfoxide.

-

Distillation: Purify the crude product by vacuum distillation to afford pure methyl phenyl sulfoxide (b.p. 78–79°C at 0.1 mm).

Data Presentation: Spectroscopic Properties

The oxidation state of the sulfur atom can be clearly distinguished using infrared spectroscopy.[9]

| Compound | Oxidation State | Key IR Absorption Bands (cm⁻¹) | Description | Reference |

| Methyl Phenyl Sulfide | Sulfide (S) | ~1090 | S-CH₃ rocking vibration | [9] |

| Methyl Phenyl Sulfoxide | Sulfoxide (S=O) | ~1040-1050 | S=O stretching vibration | [9] |

| Methyl Phenyl Sulfone | Sulfone (O=S=O) | ~1300-1320, ~1140-1150 | Asymmetric & Symmetric SO₂ stretching | [9] |

Visualization: Oxidation Pathway

Caption: Stepwise oxidation from sulfide to sulfoxide and sulfone.

Pharmacological Applications

Substituted phenyl methyl sulfides and their derivatives exhibit a broad spectrum of biological activities, making them valuable scaffolds in drug discovery. The sulfonyl and sulfonamide groups are particularly prevalent in pharmaceuticals, contributing to antibacterial, anti-inflammatory, anticancer, and antiviral agents.[7]

Antibacterial Activity

A significant area of research is the development of novel antibacterial agents to combat resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[10]

-

Benzyl Phenyl Sulfide Derivatives: Several series of benzyl phenyl sulfide derivatives have been synthesized and shown to exhibit potent antibacterial activity against multiple MRSA strains, with Minimum Inhibitory Concentrations (MICs) in the range of 2-64 μg/mL.[10]

-

Mechanism of Action: The antibacterial mechanism for these compounds is proposed to involve the disruption and destruction of the bacterial cell membrane.[10] Furthermore, studies indicate that the toxicity of these compounds is selective, showing lower toxicity to mammalian cells compared to bacteria.[10]

Other Biological Activities

-

Antifungal: Pyrazole derivatives that incorporate substituted phenylsulfinyl (sulfoxide) and phenylsulfonyl (sulfone) groups have demonstrated significant fungicidal activity against various plant pathogens like Alternaria solani and Phytophthora capsici.[11]

-

Anti-inflammatory: The phenyl sulfonamide scaffold is a key component in molecules designed as modulators of the pulmonary inflammatory response.[12] Some derivatives act as potent inhibitors of tumor necrosis factor-alpha (TNF-α) production, a key cytokine in inflammation.[12] The synthesis of analogs of tiopinac, a known anti-inflammatory drug, further highlights the potential in this area.[6]

-

Anticancer: Sulfur-containing heterocyclic compounds are found in numerous agents with potent anticancer activity.

-

Diverse Applications: The sulfonamide group is a versatile pharmacophore found in drugs for a wide array of conditions, including diuretics, antidiabetics, and carbonic anhydrase inhibitors used to treat glaucoma.[7]

Data Presentation: Biological Activity

| Compound Class | Biological Activity | Target/Strain | Quantitative Data | Reference |

| Benzyl Phenyl Sulfides (5a-5l, 12p-12u) | Antibacterial | S. aureus, MRSA (11 strains) | MIC: 2-64 μg/mL | [10] |

| Pyrazole Phenylsulfinyl/Sulfonyls | Antifungal | Alternaria solani, Phytophthora capsici | Significant activity (qualitative) | [11] |

| Phenyl Sulfonamides | Anti-inflammatory | TNF-α production | Potent inhibitors | [12] |

| Carbozale-containing Sulfonamides | Antidiabetic | α-glucosidase inhibitor | IC₅₀ = 20.1 ± 0.19 μM | [7] |

Visualization: Proposed Antibacterial Mechanism

Caption: Disruption of bacterial cell membrane by sulfide derivatives.

Conclusion

Substituted phenyl methyl sulfides are a versatile and highly valuable class of compounds in medicinal chemistry. The straightforward synthesis of the sulfide core, coupled with the facile and selective oxidation to sulfoxide and sulfone derivatives, provides access to a wide range of structures with diverse pharmacological profiles. The demonstrated efficacy of these compounds as antibacterial agents against resistant pathogens, as well as their potential in anti-inflammatory and antifungal applications, ensures that this scaffold will remain an area of intense research and development for novel therapeutics. The continued exploration of greener synthetic routes and the detailed elucidation of their mechanisms of action will further solidify their importance in the drug discovery pipeline.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN108863866A - A kind of preparation method of the phenyl methyl sulfide of clean and environmental protection - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN102924347A - Preparation method of phenyl methyl sulphone derivatives - Google Patents [patents.google.com]

- 6. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02039G [pubs.rsc.org]

- 7. Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. Novel benzyl phenyl sulfide derivatives as antibacterial agents against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-Chloro-2-methylphenyl methyl sulfide: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-2-methylphenyl methyl sulfide (CAS No. 82961-52-2), a key intermediate in the synthesis of agrochemicals and complex organic molecules. The document details its chemical and physical properties, outlines its known synthesis methodologies with detailed experimental protocols, and discusses its history and applications. A significant focus is placed on its role as a precursor to herbicidal compounds, particularly those that act as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. This guide is intended to be a valuable resource for researchers and professionals in organic synthesis, agrochemical development, and medicinal chemistry.

Introduction

This compound, systematically named 1-chloro-2-methyl-3-(methylsulfanyl)benzene, is an aromatic organosulfur compound.[1] Its molecular structure, featuring a chlorinated and methylated phenyl ring with a methyl sulfide group, makes it a versatile building block in organic synthesis.[1] While not a widely known compound in itself, it plays a crucial role as an intermediate in the production of commercially important molecules, most notably in the agricultural sector.[2][3] Its derivatives have been investigated for various biological activities, highlighting its potential in broader chemical and life sciences research.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been compiled from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| CAS Number | 82961-52-2 | [1][2][4] |

| Molecular Formula | C₈H₉ClS | [1][2][4] |

| Molecular Weight | 172.68 g/mol | [1][2][4] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 225 °C at 760 mmHg | [2][5] |

| Density | 1.17 g/cm³ | [2][5] |

| Flash Point | 91.3 °C | [2][5] |

| Refractive Index | 1.576 | [2][5] |

| Solubility | Sparingly soluble in water | [2] |

Table 1: Physicochemical Properties of this compound

Spectroscopic Data

The structural confirmation of this compound is typically achieved through standard spectroscopic methods. Table 2 summarizes the expected and reported spectral data for this compound.

| Spectroscopy | Data | Reference(s) |

| ¹H NMR | The methylthio group (-SCH₃) protons typically appear as a singlet in the range of δ 2.1–2.4 ppm. The aromatic protons and the methyl group on the ring will have characteristic shifts and coupling patterns. | [1] |

| ¹³C NMR | The carbon of the methylthio group is expected around δ 15-20 ppm. The aromatic carbons will appear in the δ 120-145 ppm region, with their specific shifts influenced by the chloro, methyl, and methylthio substituents. | |

| Mass Spectrometry | The molecular ion peak (M⁺) is observed at m/z 172.68, corresponding to the molecular weight of the compound. The fragmentation pattern would likely show losses of CH₃, SCH₃, and Cl. | [1] |

| Infrared (IR) | Characteristic peaks for C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic ring, and C-S stretching are expected. Oxidation to the sulfoxide or sulfone can be monitored by the appearance of strong S=O stretching bands around 1040 cm⁻¹ and 1150/1300 cm⁻¹, respectively. | [1] |

Table 2: Spectroscopic Data for this compound

History and Discovery

The specific discovery of this compound is not well-documented in publicly available literature. However, its synthesis is described in patents dating back to at least 1990. A key patent, US4942246 A1, filed in 1988, describes the synthesis of related compounds and implies the synthesis of this particular intermediate. This suggests that the compound was likely first synthesized in an industrial research setting for the development of new agrochemicals. Its history is therefore closely tied to the development of new herbicidal compounds, particularly those in the benzoylcyclohexanedione class.

Synthesis and Experimental Protocols

Two primary synthetic routes for this compound have been identified.

Synthesis from 2,6-Dichlorotoluene

This method involves the nucleophilic aromatic substitution of a chlorine atom in 2,6-dichlorotoluene with a methylthiolate source.

References

- 1. This compound | 82961-52-2 | Benchchem [benchchem.com]

- 2. HU229907B1 - Benzoylcyclohexandiones, method for the production and use thereof as herbicides and plant growth regulators - Google Patents [patents.google.com]

- 3. Page loading... [guidechem.com]

- 4. 82961-52-2|(3-Chloro-2-methylphenyl)(methyl)sulfane|BLD Pharm [bldpharm.com]

- 5. rsc.org [rsc.org]

Technical Guide: 3-Chloro-2-methylphenyl methyl sulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-methylphenyl methyl sulfide is an organosulfur compound with the chemical formula C₈H₉ClS.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications based on available scientific information. It is intended to serve as a resource for professionals in research, drug development, and chemical synthesis. The compound is primarily utilized as an intermediate in the synthesis of more complex organic molecules, including those with potential applications in the pharmaceutical and agrochemical industries.[2][3][4]

Chemical Identity and Synonyms

Proper identification of a chemical compound is crucial for research and development. This compound is known by several synonyms, and its unique CAS number ensures unambiguous identification in databases and literature.

| Identifier Type | Value |

| IUPAC Name | 1-chloro-2-methyl-3-(methylsulfanyl)benzene[3] |

| CAS Number | 82961-52-2[1] |

| Molecular Formula | C₈H₉ClS[1] |

| Molecular Weight | 172.68 g/mol [1] |

| Synonyms | 2-Chloro-6-(methylthio)toluene, 2-Methyl-3-chlorothioanisole, (3-chloro-2-methylphenyl)(methyl)sulfane, 2-Methyl-3-(methylthio)-chlorobenzene, 3-chloro-2-methylthioanisole, Benzene, 1-chloro-2-methyl-3-(methylthio)-[5] |

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its handling, application in reactions, and for predicting its behavior in various systems.

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 225 °C at 760 mmHg | [2][5] |

| Density | 1.17 g/cm³ | [2][5] |

| Flash Point | 91.3 °C | [2][5] |

| Refractive Index | 1.576 | [2][5] |

| Vapor Pressure | 0.132 mmHg at 25°C | [2] |

| Solubility | Sparingly soluble in water | [3] |

| LogP | 3.75 | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various routes. Below are summaries of two reported methods.

Method 1: Nucleophilic Aromatic Substitution

A common method for the synthesis of this compound involves the reaction of 2,6-dichlorotoluene with sodium thiomethoxide.[1][2]

Reaction Scheme:

Synthesis Workflow

Experimental Protocol:

-

Reactants: 2,6-Dichlorotoluene, Sodium thiomethoxide.

-

Reaction Conditions: The reaction is typically carried out under controlled temperature and pressure to ensure high purity of the final product. Specific solvent and temperature conditions would be optimized based on laboratory or industrial scale.

-

Work-up and Purification: The reaction mixture is typically subjected to an aqueous work-up to remove inorganic salts. The crude product is then purified, often by distillation under reduced pressure, to yield the final this compound.

Method 2: Two-Step Synthesis from 2-methyl-3-chloroaniline

A patented method describes a two-step synthesis starting from 2-methyl-3-chloroaniline.[6] This method is designed to avoid the formation of impurities.[6]

Step 1: Methyl Sulfidation

2-methyl-3-chloroaniline is reacted with a methanethiol metal salt (e.g., sodium methyl mercaptide or potassium methyl mercaptide) in a solvent via a reflux reaction to synthesize 2-methyl-3-methylthio benzenamine.[6]

Step 2: Diazotization and Chlorination

The resulting 2-methyl-3-methylthio benzenamine is then subjected to diazotization followed by chlorination to yield this compound.[6] This step is carried out in the presence of a nitrite, hydrochloric acid, and a catalyst.[6]

Two-Step Synthesis Pathway

Biological Activity and Potential Applications

While primarily used as a chemical intermediate, some sources suggest potential biological activities for this compound, indicating areas for further research.

Agrochemical Applications

The compound is mentioned in the context of pesticide manufacturing, suggesting a potential role as a building block for agrochemicals.[3] Its toxic effects on pests are cited as the mechanism of action in this application.[3]

Pharmaceutical Research

This compound serves as an intermediate in the synthesis of various organic molecules, some of which may have pharmaceutical applications.[5] The general mechanism of action for compounds in this class is suggested to involve interactions with biomolecules, potentially acting as an enzyme inhibitor or activator, which in turn can affect metabolic pathways.[1] However, specific biological targets and pathways for this compound have not been elucidated in the reviewed literature.

Safety and Handling

Based on available safety data sheets, this compound should be handled with care. It may cause skin and eye irritation upon contact.[3] It is recommended to use appropriate personal protective equipment, including gloves and safety glasses, and to work in a well-ventilated area to avoid inhalation of vapors.[3] For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile chemical intermediate with established synthesis routes and well-characterized physicochemical properties. Its primary application lies in the field of chemical synthesis, where it serves as a precursor for more complex molecules in the agrochemical and pharmaceutical industries. While there are general indications of potential biological activity, further in-depth research is required to explore and substantiate these claims, including detailed experimental studies on its mechanism of action and specific biological targets. This guide provides a foundational understanding of the compound for researchers and professionals engaged in related fields.

References

- 1. This compound | 82961-52-2 | Benchchem [benchchem.com]

- 2. This compound | CAS#:82961-52-2 | Chemsrc [chemsrc.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | 82961-52-2 [chemicalbook.com]

- 5. Cas 82961-52-2,this compound | lookchem [lookchem.com]

- 6. CN106631941A - Preparation method of 2-methyl-3-chlorophenylmethyl sulfide - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Reaction of 3-Chloro-2-methylphenyl methyl sulfide with Grignard Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction